molecular formula C13H16N2O2 B2678663 4-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)morpholine-3-carbonitrile CAS No. 1436327-27-3

4-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)morpholine-3-carbonitrile

Cat. No.: B2678663
CAS No.: 1436327-27-3
M. Wt: 232.283
InChI Key: HGJBDKPKXTYWMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)morpholine-3-carbonitrile is a bicyclic compound featuring a norbornene (bicyclo[2.2.1]hept-5-ene) core fused to a morpholine ring via a carbonyl group. The morpholine moiety is further substituted with a carbonitrile group at the 3-position. This structure combines the strained bicyclic system’s reactivity with the polarity and hydrogen-bonding capacity of morpholine and nitrile groups, making it a candidate for applications in medicinal chemistry, polymer science, and catalysis.

Properties

IUPAC Name

4-(bicyclo[2.2.1]hept-5-ene-2-carbonyl)morpholine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c14-7-11-8-17-4-3-15(11)13(16)12-6-9-1-2-10(12)5-9/h1-2,9-12H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJBDKPKXTYWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)C2CC3CC2C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)morpholine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde with morpholine and a cyanide source under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the formation of the carbonitrile group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)morpholine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to modify the carbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)morpholine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)morpholine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various pathways. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with allosteric sites. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues in the Bicyclo[2.2.1]heptene Carbonitrile Family

The bicyclo[2.2.1]heptene system is a common scaffold in organic synthesis. Key derivatives and their properties are compared below:

Compound Name CAS Number Molecular Formula Key Features LogP Ref.
Bicyclo[2.2.1]hept-5-ene-2,2,3,3-tetracarbonitrile 6343-21-1 C₁₁H₆N₄ Four nitrile groups; high polarity (PSA = 88.0 Ų); moderate lipophilicity 0.93
Bicyclo[2.2.1]hept-5-ene-2-carbonitrile 95-11-4 C₈H₉N Single nitrile; lower molecular weight; higher volatility 1.21
Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile 6343-16-4 C₉H₈N₂ Two nitriles; intermediate polarity (PSA = 47.3 Ų) 1.02

Key Observations :

  • Nitrogen Content : The tetracarbonitrile derivative (C₁₁H₆N₄) exhibits higher hydrogen-bond acceptor capacity (N = 4) compared to the target compound (likely N = 3 from morpholine and nitrile), which may enhance solubility in polar solvents .
  • Lipophilicity : The target compound’s morpholine ring (LogP ≈ −0.4 for morpholine) likely reduces overall lipophilicity compared to bicycloheptene derivatives with hydrocarbon substituents (LogP > 0.9) .
Chromene and Furan Carbonitriles

Chromene and furan derivatives with nitrile groups (e.g., –2) differ in core structure but share functional group reactivity:

Compound Name Structure Melting Point (°C) IR Spectral Data (cm⁻¹) Key Applications Ref.
5-Amino-4-benzoyl-3-phenylfuran-2-carbonitrile Furan core with benzoyl/nitrile Not reported 2,204 (–CN), 1,645 (=CH–CN) Electrochemical synthesis
2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile Chromene core with amino/hydroxy 223–227 3,464 (–NH₂), 2,204 (–CN) Potential bioactive scaffolds

Key Comparisons :

  • Reactivity: The target compound’s norbornene-morpholine system may undergo strain-driven reactions (e.g., Diels-Alder), whereas chromene/furan nitriles prioritize electrophilic substitutions or hydrogen-bonding interactions .
  • Thermal Stability : The chromene derivative’s high melting point (223–227°C) suggests stronger intermolecular forces (hydrogen bonding) compared to the target compound, which may remain liquid or lower-melting due to morpholine’s flexibility .

Biological Activity

4-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)morpholine-3-carbonitrile, a compound characterized by its unique bicyclic structure and morpholine ring, has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and case studies.

The molecular formula of this compound is C12H17N3O2C_{12}H_{17}N_{3}O_{2}, with a molecular weight of approximately 233.29 g/mol. The compound features a bicyclic carbonyl moiety linked to a morpholine ring, which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-one with morpholine in the presence of a catalyst such as triethylamine and a solvent like dichloromethane or toluene. This method allows for the formation of the desired product under controlled conditions, ensuring high yield and purity.

Interaction with Biological Targets

The mechanism of action for this compound involves its interaction with specific enzymes or receptors in biological systems. The bicyclic structure enables it to fit into active sites, potentially inhibiting enzyme activity or modulating receptor functions.

Antimicrobial Activity

Research has indicated that compounds similar to 4-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)morpholine exhibit antimicrobial properties. For instance, studies on related bicyclic compounds have demonstrated efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Study 1: Antiviral Activity

A study explored the antiviral properties of bicyclic compounds against SARS-CoV-2, where derivatives similar to our compound were tested for their ability to inhibit viral proteases. The results showed promising inhibition rates, indicating that modifications to the bicyclic structure could enhance antiviral activity .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of morpholine derivatives, revealing that compounds with similar structural features significantly reduced inflammation markers in vitro. This suggests that 4-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)morpholine could be further studied for its therapeutic potential in inflammatory diseases .

Comparative Analysis

To better understand the biological activity of 4-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)morpholine, a comparison with similar compounds is essential.

Compound NameStructure TypeNotable Activity
4-(Bicyclo[2.2.1]hept-5-en-2-carbonyl)morpholineBicyclic MorpholinePotential anti-inflammatory and antimicrobial
4-(Bicyclo[2.2.1]hept-5-en-2-sulfonyl)morpholineBicyclic MorpholineAntimicrobial activity
4-(Bicyclo[2.2.1]hept-5-en-2-methyl)morpholineBicyclic MorpholineEnzyme inhibition

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 4-(bicyclo[2.2.1]hept-5-ene-2-carbonyl)morpholine-3-carbonitrile?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the bicyclo[2.2.1]heptene carboxylic acid derivative, often via Diels-Alder reactions or functionalization of norbornene analogs .
  • Step 2: Activation of the carboxylic acid (e.g., conversion to an acyl chloride using reagents like thionyl chloride or oxalyl chloride).
  • Step 3: Coupling with morpholine-3-carbonitrile under basic conditions (e.g., triethylamine or DMAP in anhydrous dichloromethane or THF) to form the carbonyl linkage .
  • Purification: Recrystallization or column chromatography is critical to isolate the product from by-products like unreacted starting materials or dimerized intermediates .

Key Considerations:

  • Moisture-sensitive steps require inert atmospheres (e.g., nitrogen/argon).
  • Reaction progress should be monitored via TLC or HPLC to optimize yield.

Basic: How is the molecular structure of this compound validated experimentally?

Answer:
A combination of spectroscopic and crystallographic techniques is used:

  • IR Spectroscopy: Confirms the presence of carbonyl (C=O, ~1650–1750 cm⁻¹) and nitrile (C≡N, ~2200–2260 cm⁻¹) groups .
  • NMR Spectroscopy:
    • ¹H NMR: Bicyclo[2.2.1]heptene protons appear as distinct multiplet signals (δ 1.5–3.0 ppm), while morpholine ring protons resonate at δ 3.5–4.5 ppm .
    • ¹³C NMR: Carbonyl carbons are observed at ~170 ppm, and the nitrile carbon at ~115 ppm .
  • X-ray Crystallography: Resolves spatial arrangement, bond angles, and torsional strain in the bicyclic system .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.